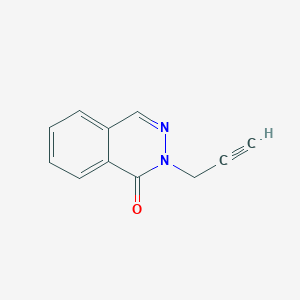

2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-one is a heterocyclic compound that contains a phthalazinone core with a propynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-one typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with suitable reagents. One common method involves the reaction of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of the desired compound under mild conditions . Another approach involves the use of carbon disulfide in the presence of a base such as potassium hydroxide, which facilitates the formation of the heterocyclic core .

Industrial Production Methods

the principles of green chemistry and efficient synthetic strategies, such as phase transfer catalysis and microwave irradiation, can be applied to scale up the synthesis while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The propynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Cyclocondensation: The compound can undergo cyclocondensation reactions with different reagents to form complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include phenyl isothiocyanate, carbon disulfide, and bases such as potassium hydroxide . Reaction conditions are typically mild, with reactions often carried out at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions include various heterocyclic compounds, such as benzimidazole and thiazole derivatives, which possess significant biological activities .

Scientific Research Applications

Medicinal Chemistry: The compound and its derivatives have shown promise as potential therapeutic agents due to their biological activities, including antimicrobial and anticancer properties.

Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.

Chemical Biology: The compound can be used as a building block for the synthesis of complex molecules that can be used to study biological processes.

Mechanism of Action

The mechanism of action of 2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-one is not fully understood. it is believed that the compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in various biological pathways. The propynyl group may play a crucial role in modulating the compound’s activity by facilitating interactions with these targets .

Comparison with Similar Compounds

Similar Compounds

9-(prop-2-yn-1-yl)-9H-carbazole: This compound shares the propynyl substituent and has been studied for its pharmacological properties.

1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione: Another compound with a similar structural motif, known for its biological activities.

Uniqueness

2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-one is unique due to its phthalazinone core, which imparts distinct chemical and biological properties. The combination of the phthalazinone core with the propynyl group enhances its potential for diverse applications in medicinal chemistry and materials science .

Biological Activity

2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-one is a compound belonging to the phthalazine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phthalazine core structure, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of phthalazine derivatives, including this compound. For instance, compounds with similar structures have shown promising cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cells.

Table 1: IC50 Values of Phthalazine Derivatives Against Cancer Cell Lines

| Compound | IC50 (µM) HCT-116 | IC50 (µM) MDA-MB-231 |

|---|---|---|

| This compound | TBD | TBD |

| Compound 7c | 1.36 | 6.67 |

| Compound 8b | 2.34 | 16.03 |

These values indicate that certain derivatives exhibit low IC50 values, suggesting high potency against targeted cancer cells .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies have shown that derivatives of phthalazine can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. For example, one derivative exhibited inhibition zones of 12 mm and 11 mm against these pathogens, respectively .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, similar compounds have been shown to interact with various molecular targets:

- VEGFR2 Inhibition : Some phthalazine derivatives inhibit the vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial for tumor angiogenesis.

- DNA Interaction : The ability to intercalate into DNA has been suggested as a mechanism for anticancer activity, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Certain phthalazine derivatives induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

A notable study investigated the effects of a series of phthalazine derivatives on cancer cell lines. The results indicated that compounds with specific substitutions on the phthalazine ring exhibited enhanced cytotoxicity compared to their parent compounds. This underscores the importance of structural modifications in developing effective anticancer agents .

Properties

IUPAC Name |

2-prop-2-ynylphthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-7-13-11(14)10-6-4-3-5-9(10)8-12-13/h1,3-6,8H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRSNBMFILUURI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=O)C2=CC=CC=C2C=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.